N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2/c1-10(22-8-2-7-19-22)14(23)18-9-12-20-13(21-24-12)11-3-5-15(16,17)6-4-11/h2,7-8,10-11H,3-6,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXZGKMZFPETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Key Comparisons
A. 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole (): The target compound’s 1,2,4-oxadiazole core offers greater thermal stability and rigidity compared to the 1,3,4-oxadiazole in compounds 5a–5m.
B. Fluorinated vs. Non-Fluorinated Cycloalkyl Groups: The 4,4-difluorocyclohexyl group introduces steric bulk and lipophilicity, likely enhancing membrane permeability compared to non-fluorinated analogs (e.g., cyclohexyl or phenyl groups in ). Fluorination also reduces metabolic oxidation, prolonging half-life .
C. Pyrazole vs. Triazole/Sulfonamide Moieties ():
The pyrazole in the target compound may engage in π-π stacking or hydrogen bonding, similar to flumetsulam’s triazole. However, flumetsulam’s sulfonamide group increases acidity (pKa ~4.5), favoring ionized states in soil, whereas the target’s amide linker may prioritize cellular uptake .
D. Biological Activity Hypotheses:
While compounds like oxadixyl () target fungal acetyltransferases, the target compound’s propanamide-pyrazole motif may inhibit kinases or proteases, leveraging the oxadiazole’s rigidity for active-site binding .
Research Findings and Gaps
- Synthesis Pathways: The target compound’s synthesis likely parallels ’s methods, substituting 1,3,4-oxadiazole precursors with 1,2,4-oxadiazole-building blocks. Fluorinated cyclohexyl groups may require specialized halogenation steps .
- Data Limitations: Absence of empirical solubility, logP, or IC50 values necessitates reliance on structural analogs.
Q & A
Q. What are the optimal synthetic routes for preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For oxadiazole ring formation, cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) is common. Substitution reactions at the oxadiazole methyl group can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF at room temperature) . For the propanamide linker, coupling reactions (e.g., EDC/HOBt) between carboxylic acids and amines are recommended. Key steps include:
- Oxadiazole Formation : Use of 4,4-difluorocyclohexanecarboxylic acid derivatives to generate the oxadiazole core.
- Nucleophilic Substitution : Reacting 5-(chloromethyl)-1,2,4-oxadiazole intermediates with pyrazole-containing amines.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates and final product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., difluorocyclohexyl protons at δ ~2.0–2.5 ppm; pyrazole protons at δ ~7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~408.2).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine structures using SHELXL .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : The compound’s solubility depends on its substituents:
- Polar aprotic solvents : DMSO or DMF (for stock solutions, typically 10 mM).
- Aqueous buffers : Dilute stock solutions in PBS or cell culture media (≤0.1% DMSO to avoid cytotoxicity).
Pre-screen solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Focus on modular modifications:
- Oxadiazole Substituents : Replace difluorocyclohexyl with other lipophilic groups (e.g., aryl, bicyclic) to assess impact on target binding .
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Linker Optimization : Test methyl vs. ethyl spacers between oxadiazole and propanamide.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cannabinoid receptors or FLAP .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use identical cell lines (e.g., HEK293 overexpressing CB1) and readouts (e.g., calcium flux vs. cAMP).
- Orthogonal Validation : Confirm activity with SPR (binding affinity) and functional assays (e.g., β-arrestin recruitment) .
- Metabolic Stability Screening : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can crystallographic data improve the understanding of this compound’s interactions with its target?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., CB1 receptor or FLAP) using:
- Crystallization Screens : Sparse-matrix screens (e.g., Hampton Research) with PEG-based precipitants.
- Data Collection : High-resolution (≤2.0 Å) synchrotron X-ray diffraction.
- Refinement : SHELXL for structure refinement; PHENIX for model validation .
Analyze hydrogen bonds (e.g., oxadiazole N-O with Lys residues) and hydrophobic interactions (difluorocyclohexyl with Phe/Leu pockets) .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
